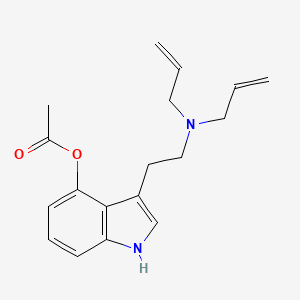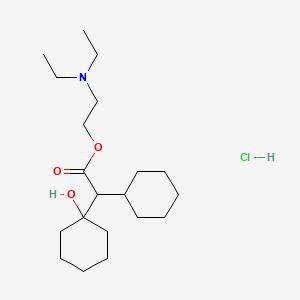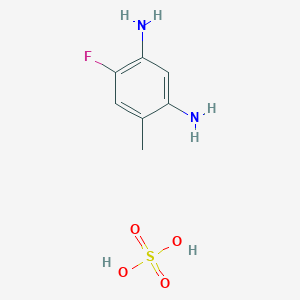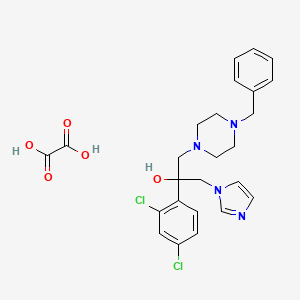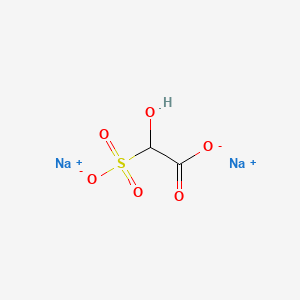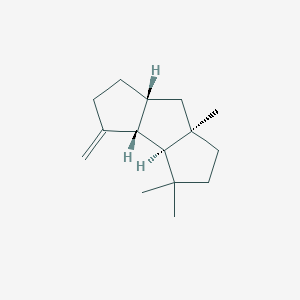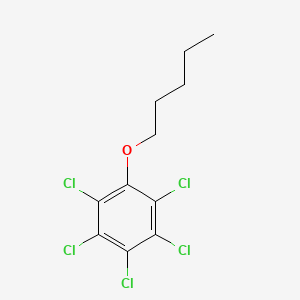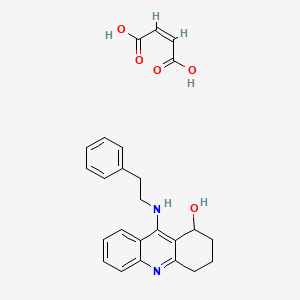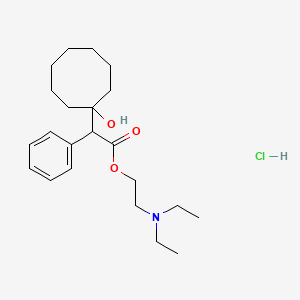
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride is a complex organic compound with a unique structure that includes a diethylamino group, a hydroxycyclooctyl ring, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride typically involves multiple steps. One common method includes the esterification of 2-(1-hydroxycyclooctyl)-2-phenylacetic acid with 2-(diethylamino)ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 2-(diethylamino)ethyl 2-(1-oxocyclooctyl)-2-phenylacetate.
Reduction: 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylethanol.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its effects on the nervous system and its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxycyclooctyl ring and phenylacetate moiety contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)ethyl 2-(1-hydroxycyclohexyl)-2-phenylacetate: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.
2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate: Contains a cyclopentyl ring.
2-(diethylamino)ethyl 2-(1-hydroxycycloheptyl)-2-phenylacetate: Features a cycloheptyl ring.
Uniqueness
The uniqueness of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride lies in its cyclooctyl ring, which provides distinct steric and electronic properties compared to its cyclohexyl, cyclopentyl, and cycloheptyl analogs. These differences can result in varied biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
102702-15-8 |
|---|---|
Molecular Formula |
C22H36ClNO3 |
Molecular Weight |
398.0 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H35NO3.ClH/c1-3-23(4-2)17-18-26-21(24)20(19-13-9-8-10-14-19)22(25)15-11-6-5-7-12-16-22;/h8-10,13-14,20,25H,3-7,11-12,15-18H2,1-2H3;1H |
InChI Key |
WCMSGJIUWVANGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCCCCC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


